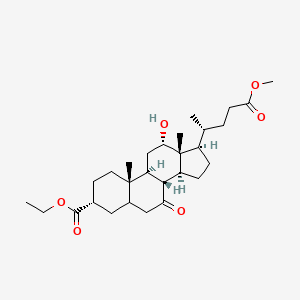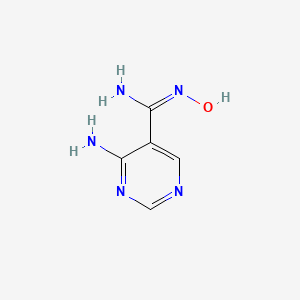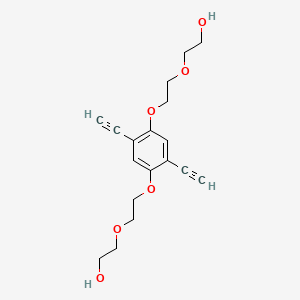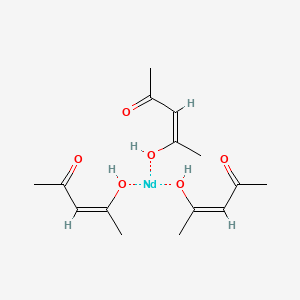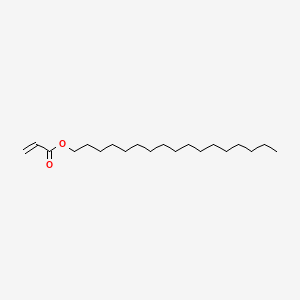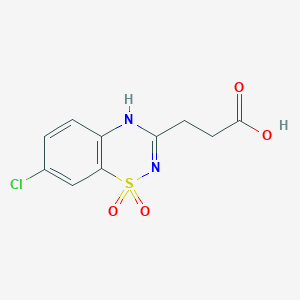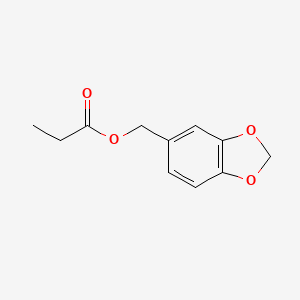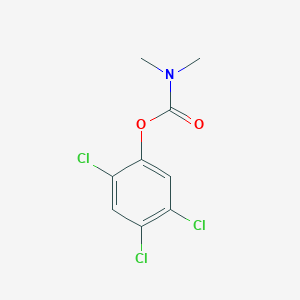
2,4,5-Trichlorophenyl-N,N-dimethyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichlorophenyl-N,N-dimethyl carbamate is an organic compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.524 g/mol . It is a derivative of carbamate, characterized by the presence of three chlorine atoms on the phenyl ring and a dimethyl carbamate group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate typically involves the reaction of 2,4,5-trichlorophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trichlorophenyl-N,N-dimethyl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted carbamates or phenols
Aplicaciones Científicas De Investigación
2,4,5-Trichlorophenyl-N,N-dimethyl carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on enzyme activity and cellular processes.
Medicine: Investigated for potential therapeutic uses, including as an insecticide and antimicrobial agent.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in insects, which can result in paralysis and death .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5-Trichlorophenyl-N-methyl carbamate
- 2,4,5-Trichlorophenyl-N,N-diethyl carbamate
- 2,4,5-Trichlorophenyl-N-ethyl-N-methyl carbamate
Comparison
Compared to its similar compounds, 2,4,5-Trichlorophenyl-N,N-dimethyl carbamate is unique due to its specific substitution pattern and the presence of the dimethyl carbamate group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
6935-06-4 |
|---|---|
Fórmula molecular |
C9H8Cl3NO2 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-13(2)9(14)15-8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H3 |
Clave InChI |
VCSDFCWFZZFAEC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


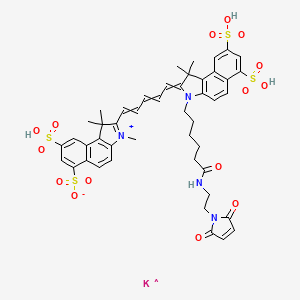
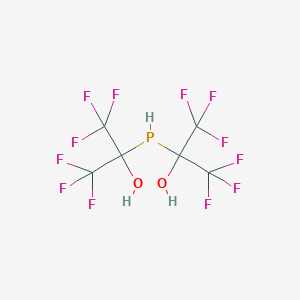


![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
